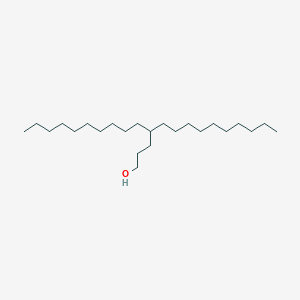
4-Decyltetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C24H50O. It is a colorless, waxy solid at room temperature and is known for its surfactant properties. This compound is primarily used in the cosmetics industry due to its ability to act as an emulsifier and stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Decyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 4-decyltetradecanoic acid using a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation steps. This method allows for the large-scale production of fatty alcohols with high purity .
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Decyltetradecanoic acid.
Reduction: Decyltetradecane.
Substitution: 4-Decyltetradecyl chloride.
Scientific Research Applications
4-Decyltetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Investigated for its potential use in topical formulations due to its skin-conditioning properties.
Industry: Utilized in the production of detergents, lubricants, and plasticizers
Mechanism of Action
The primary mechanism by which 4-Decyltetradecan-1-ol exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals. At the molecular level, it interacts with lipid bilayers, enhancing the permeability and stability of vesicular systems .
Comparison with Similar Compounds
- 2-Decyl-1-tetradecanol
- 2-Octyl-1-dodecanol
- 2-Hexyl-1-decanol
- 2-Butyl-1-octanol
Comparison: 4-Decyltetradecan-1-ol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to 2-Decyl-1-tetradecanol, it has a different position of the hydroxyl group, affecting its reactivity and solubility. The longer chain length compared to 2-Octyl-1-dodecanol and 2-Hexyl-1-decanol results in higher melting and boiling points, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
4-decyltetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESQQWDXVCPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



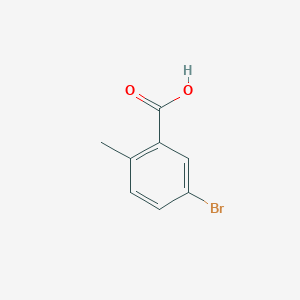
![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)
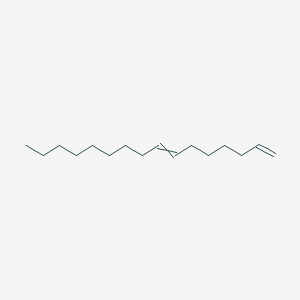
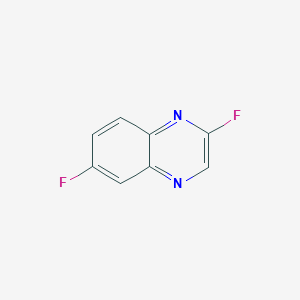
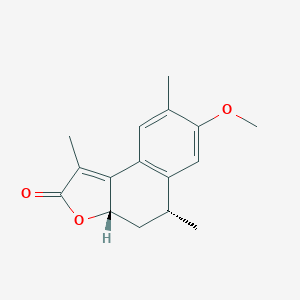
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
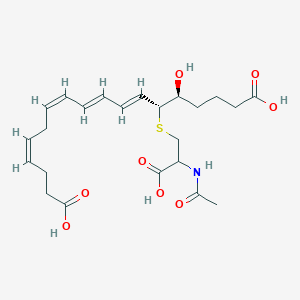
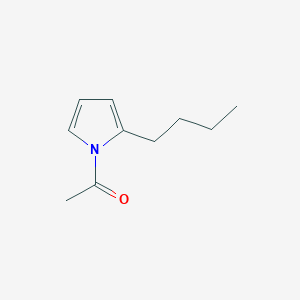

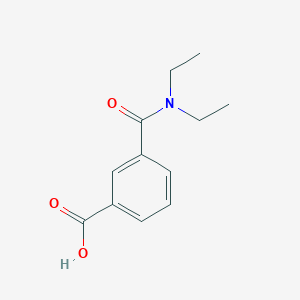
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
